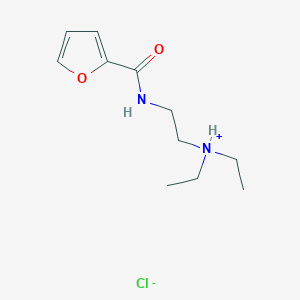
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride, also known as A-84543, is a chemical compound that belongs to the class of furanamines. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including inflammation, pain, and cognitive function.
Effets Biochimiques Et Physiologiques
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is its selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Another direction is to study its potential use in drug addiction treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more soluble analogs for use in experimental setups.
Méthodes De Synthèse
The synthesis of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride involves the reaction of 2-furancarboxylic acid with diethylamine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride.
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. It has also been studied for its potential use in drug addiction treatment.
Propriétés
Numéro CAS |
110358-89-9 |
|---|---|
Nom du produit |
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride |
Formule moléculaire |
C11H19ClN2O2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-13(4-2)8-7-12-11(14)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,14);1H |
Clé InChI |
GXIYOFDZPGUZRS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
Synonymes |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



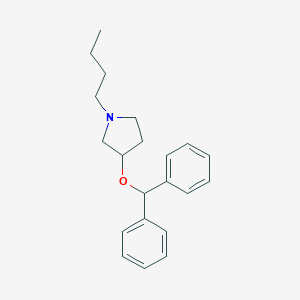
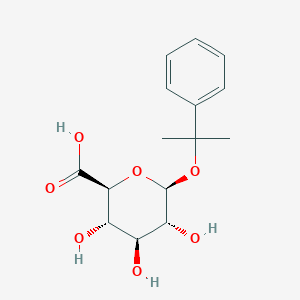
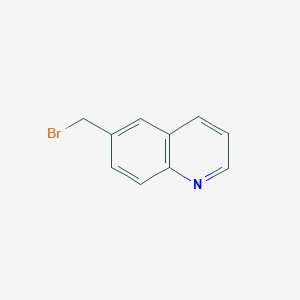
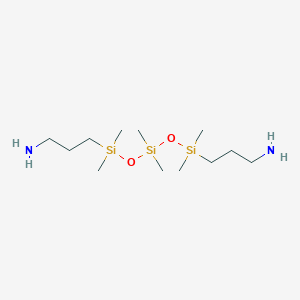
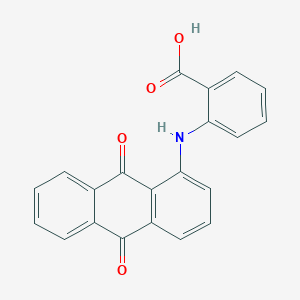
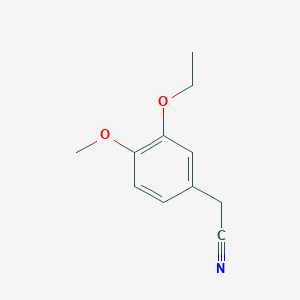
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
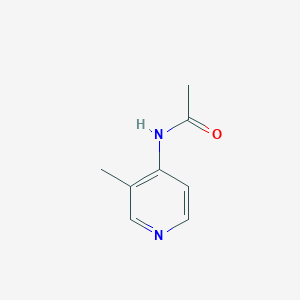
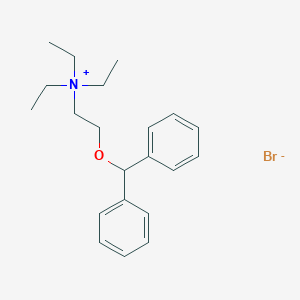
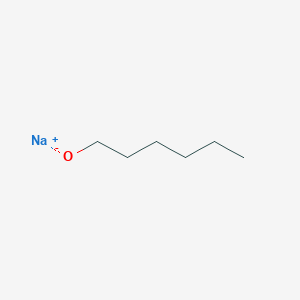
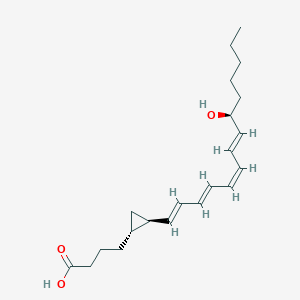
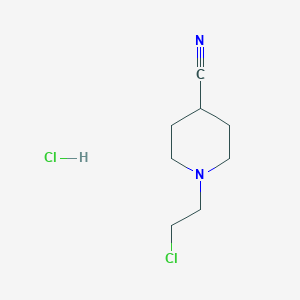
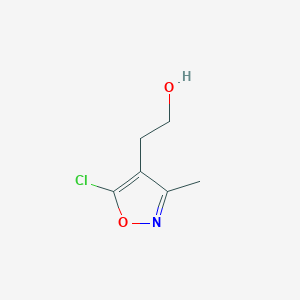
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)